N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core. This scaffold is substituted at the 5-position with a 3-(phenylthio)propanoyl group and at the 2-position with a thiophene-2-carboxamide moiety. The phenylthio group may enhance lipophilicity and metabolic stability, while the thiophene-2-carboxamide could influence target binding specificity.
Properties
IUPAC Name |
N-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-18(9-12-26-14-5-2-1-3-6-14)23-10-8-15-17(13-23)28-20(21-15)22-19(25)16-7-4-11-27-16/h1-7,11H,8-10,12-13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIJWBZBWQJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazolo-pyridine core and a thiophene carboxamide moiety. Its molecular formula is , which contributes to its unique biological properties.
Research indicates that this compound exhibits significant activity as a GnRH antagonist , which has implications in the treatment of hormone-dependent diseases. The specific structural features of the compound allow it to interact effectively with GnRH receptors, inhibiting their activity and thereby influencing hormonal pathways involved in various physiological processes .
Antagonistic Activity
The compound has been shown to possess potent antagonistic activity against GnRH, making it a candidate for therapeutic applications in conditions such as prostate cancer and endometriosis. In vitro studies have demonstrated its ability to inhibit GnRH-induced gonadotropin release from pituitary cells .
Cytotoxicity and Selectivity
In terms of cytotoxicity, preliminary studies suggest that the compound exhibits low toxicity levels in normal cell lines while showing higher efficacy against cancer cell lines. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Case Studies
- GnRH Antagonism : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing tumor growth in animal models of prostate cancer through its GnRH antagonistic properties. Tumor size was significantly reduced compared to control groups receiving no treatment .
- Cell Division Cycle 7 (Cdc7) Inhibition : Another line of research explored the compound's role as a potential inhibitor of Cdc7 kinase. This enzyme is critical for cell cycle progression, and inhibition could lead to apoptosis in rapidly dividing cancer cells. The results indicated promising inhibitory effects with an IC50 value suggesting effective potency .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by a thiazolo-pyridine core linked to a thiophene ring and a phenylthio-propanoyl moiety. The molecular formula is , and it has a molecular weight of approximately 381.5 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Medicinal Chemistry Applications
2.1 Antidiabetic Activity
Recent studies have indicated that compounds similar to N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide may act as glucokinase agonists. These compounds enhance glucose metabolism and are being investigated for their potential in treating type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels .
2.2 Anticancer Properties
The thiazolo-pyridine derivatives have been reported to exhibit anticancer activity. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
2.3 Antimicrobial Activity
There is emerging evidence that compounds with similar frameworks possess antimicrobial properties. These compounds can inhibit bacterial growth and are being explored for their potential use in treating infections caused by resistant strains of bacteria .
3.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes like carbonic anhydrase or acetylcholinesterase, which are crucial in various physiological processes .
3.2 Interaction with Biological Targets
The compound's interaction with biological receptors is critical for its therapeutic effects. It may act as a ligand for specific receptors involved in glucose metabolism and cancer cell signaling pathways . Understanding these interactions can lead to the development of more targeted therapies.
Glucokinase Agonist Studies
In one study focusing on glucokinase activation, derivatives of the compound were tested on ob/ob mice to evaluate their effects on fasting blood glucose levels and glycosylated hemoglobin levels. Results indicated significant reductions in these parameters compared to control groups .
Anticancer Efficacy Evaluation
A series of thiazolo-pyridine derivatives were evaluated for their anticancer properties using various human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis of Substituent Effects
- Thiophene Carboxamide Position: The target compound’s thiophene-2-carboxamide differs from the thiophene-3-carboxamide in .
- Phenylthio vs. Ethoxyphenyl Groups : The phenylthio substituent in the target compound introduces a sulfur atom, which may increase lipophilicity and resistance to oxidative metabolism relative to the ethoxy group in ’s analogue. This could enhance blood-brain barrier penetration or prolong half-life .
- This highlights the scaffold’s versatility for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
